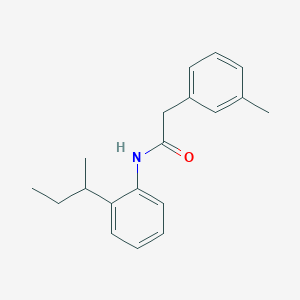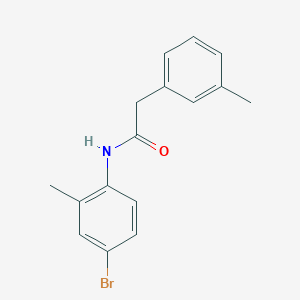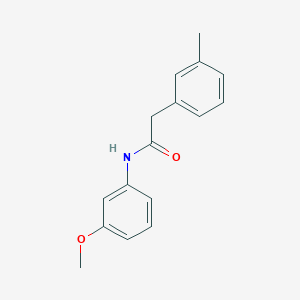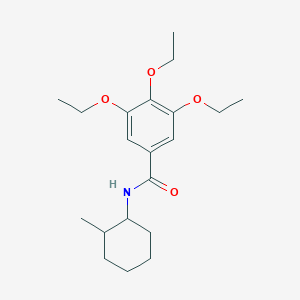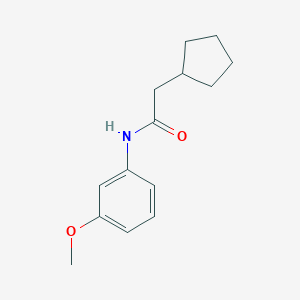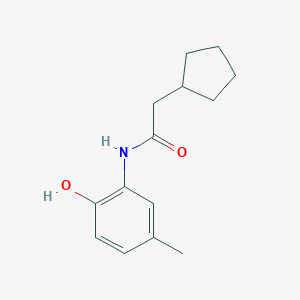![molecular formula C17H19ClN2O2S B308789 N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B308789.png)
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CAY10505 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune responses. This compound also inhibits the activity of COX-2, which is an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It can reduce inflammation and oxidative stress, and has been shown to have neuroprotective effects. This compound has also been studied for its potential use in treating diabetes, as it can improve insulin sensitivity and reduce blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide in lab experiments is its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in treating inflammatory bowel disease and other autoimmune disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.
Méthodes De Synthèse
The synthesis of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves the reaction of 2-chloro-5-nitrobenzoic acid with isopentylamine, followed by reduction with tin (II) chloride and sodium borohydride. The resulting intermediate is then reacted with thiophene-2-carboxylic acid to obtain the final product.
Applications De Recherche Scientifique
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in treating cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C17H19ClN2O2S |
|---|---|
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
N-[2-chloro-5-(3-methylbutylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H19ClN2O2S/c1-11(2)7-8-19-16(21)12-5-6-13(18)14(10-12)20-17(22)15-4-3-9-23-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
MRXFYTYAGLASRU-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CS2 |
SMILES canonique |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
